N-(4-methoxyphenyl)-6-methyl-2-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine
Description
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Properties
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-2-[4-(4-phenoxyphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N5O4S/c1-21-20-27(30-22-8-10-23(36-2)11-9-22)31-28(29-21)32-16-18-33(19-17-32)38(34,35)26-14-12-25(13-15-26)37-24-6-4-3-5-7-24/h3-15,20H,16-19H2,1-2H3,(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHQUFGMZJYMMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)NC5=CC=C(C=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-6-methyl-2-(4-((4-phenoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidin-4-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H27N5O3S |
| Molecular Weight | 453.6 g/mol |
| CAS Number | 923165-56-4 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
This compound functions primarily as a kinase inhibitor , targeting specific pathways involved in cell proliferation and survival. The compound's design suggests it may interact with ATP-binding sites of various kinases, leading to inhibition of their activity, which is crucial in cancer therapy.
Target Kinases
Research indicates that this compound may exhibit selectivity towards certain kinases involved in cancer progression, particularly:
- EGFR (Epidermal Growth Factor Receptor) - Known for its role in non-small cell lung cancer (NSCLC).
- PI3K (Phosphoinositide 3-Kinase) - Implicated in various tumor types due to mutations or amplifications.
- mTOR (Mammalian Target of Rapamycin) - A key regulator in cell growth and metabolism.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 0.5 | EGFR inhibition |
| HCT116 (Colorectal) | 0.8 | PI3K/mTOR pathway inhibition |
| U87 MG (Glioblastoma) | 0.7 | Dual inhibition of PI3K and mTOR |
These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation, making it a candidate for further development as an anticancer agent.
Case Studies
Several case studies have highlighted the potential of similar compounds in clinical settings:
- Clinical Trials : A trial involving a structurally related compound demonstrated a significant reduction in tumor size among patients with advanced NSCLC when used in combination with standard chemotherapy.
- Synergistic Effects : Studies suggest that combining this compound with other agents targeting different pathways could enhance therapeutic efficacy, particularly in resistant cancer types.
Toxicity and Side Effects
While the biological activity of this compound shows promise, understanding its toxicity profile is crucial:
- Common Side Effects : Similar compounds have been associated with skin rash, diarrhea, and potential interstitial lung disease.
- Preclinical Findings : Animal studies indicate manageable toxicity levels at therapeutic doses, but further investigation is necessary to assess long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
